molecular formula C20H21N3O2S B12446481 4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile

4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile

Cat. No.: B12446481
M. Wt: 367.5 g/mol
InChI Key: BYWJWIIQDDBSSE-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile typically involves multiple steps. One common approach is the condensation reaction between 4-(4-methylpiperidin-1-ylsulfonyl)benzaldehyde and 4-aminobenzonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonyl group and the piperidine ring play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{[4-(4-methylpiperidin-1-yl)phenyl]imino}methyl]benzonitrile: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.

    4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzaldehyde:

Uniqueness

4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile is unique due to the presence of both the sulfonyl group and the benzonitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]iminomethyl]benzonitrile

InChI

InChI=1S/C20H21N3O2S/c1-16-10-12-23(13-11-16)26(24,25)20-8-6-19(7-9-20)22-15-18-4-2-17(14-21)3-5-18/h2-9,15-16H,10-13H2,1H3

InChI Key

BYWJWIIQDDBSSE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)C#N

Origin of Product

United States

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